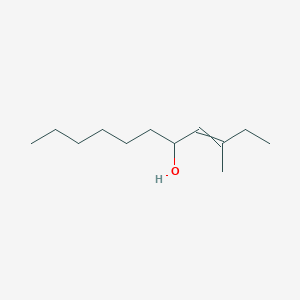
3-Methylundec-3-EN-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylundec-3-EN-5-OL is an organic compound with the molecular formula C12H24O It is a branched hydrocarbon with a hydroxyl group (-OH) attached to the fifth carbon atom and a double bond between the third and fourth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundec-3-EN-5-OL can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-1-butene with 1-bromooctane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the hydrogenation of precursor compounds. The reaction conditions, including temperature and pressure, are optimized to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylundec-3-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 3-methylundec-3-en-5-one or 3-methylundec-3-en-5-oic acid.
Reduction: Formation of 3-methylundecane-5-ol.
Substitution: Formation of 3-methylundec-3-en-5-chloride or 3-methylundec-3-en-5-bromide.
Applications De Recherche Scientifique
3-Methylundec-3-EN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-Methylundec-3-EN-5-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in reactions with other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylundec-2-EN-5-OL: Similar structure but with the double bond at a different position.
3-Methylundec-3-EN-4-OL: Similar structure but with the hydroxyl group at a different position.
3-Methylundec-3-EN-6-OL: Similar structure but with the hydroxyl group at a different position.
Uniqueness
3-Methylundec-3-EN-5-OL is unique due to the specific positioning of its double bond and hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
138828-62-3 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
3-methylundec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-12(13)10-11(3)5-2/h10,12-13H,4-9H2,1-3H3 |
Clé InChI |
YDITVGLAHNQIGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C=C(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
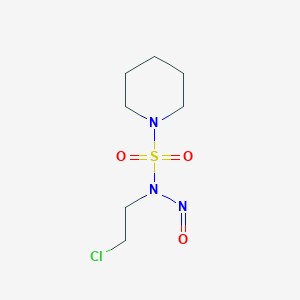
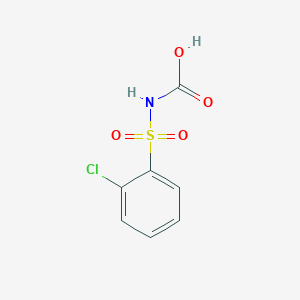

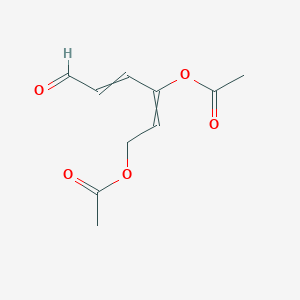
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)

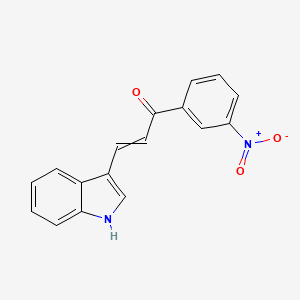


![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)
